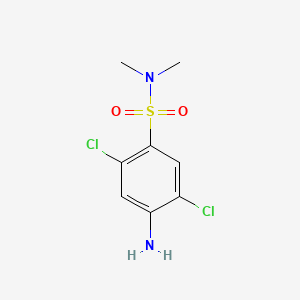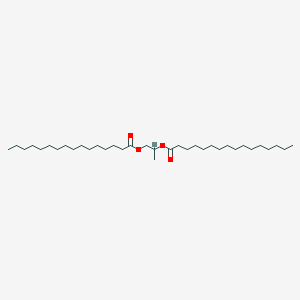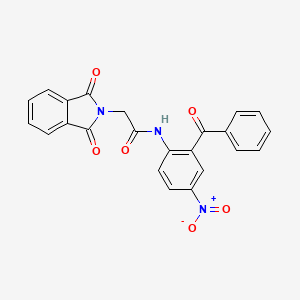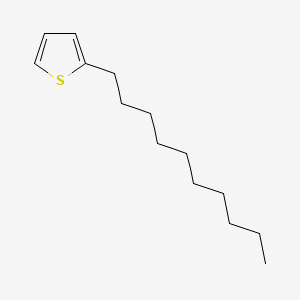
2-Decylthiophene
Overview
Description
2-Decylthiophene is a chemical compound with the molecular formula C₁₄H₂₄S. It is a member of the thiophene family, characterized by a five-membered ring containing one sulfur atom. The decyl group (C₁₀H₂₁) is attached to the second position of the thiophene ring. This compound is widely used as a building block in the synthesis of semiconducting small molecules, oligomers, and polymers, particularly in applications such as polymer solar cells and organic field-effect transistors .
Mechanism of Action
Target of Action
2-Decylthiophene is a popular alkylated thiophene used as a building block for the synthesis of semiconducting small molecules, oligomers, and polymers . Its primary targets are the structures involved in the application of polymer solar cells and organic field-effect transistors .
Mode of Action
The compound interacts with its targets by adding solubility to the target molecules in applications of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The alkyl chain of this compound can also adjust the film morphology in these applications .
Pharmacokinetics
It’s worth noting that the compound’s solubility and film morphology adjustment capabilities may influence its bioavailability .
Result of Action
The action of this compound results in the creation of semiconducting small molecules, oligomers, and polymers . These materials are used in the fabrication of devices like polymer solar cells and organic field-effect transistors . A device based on piceno [4,3-b:9,10-b′]dithiophene with two decyl end groups (C10-PiDT) shows typical p-type characteristics under ambient conditions in the dark .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound shows typical p-type characteristics under ambient conditions in the dark . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Decylthiophene can be synthesized through various methods. One common approach involves the alkylation of thiophene using decyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve high purity levels required for electronic applications .
Chemical Reactions Analysis
Types of Reactions: 2-Decylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; conducted in anhydrous conditions.
Substitution: Aluminum chloride, iron(III) chloride; carried out under controlled temperatures to prevent overreaction.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2-Decylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of organic semiconductors, which are crucial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Medicine: While not widely used in medicine, its derivatives are being explored for their potential therapeutic effects.
Comparison with Similar Compounds
2-Dodecylthiophene: Similar to 2-Decylthiophene but with a dodecyl group (C₁₂H₂₅) instead of a decyl group.
2-Hexylthiophene: Contains a hexyl group (C₆H₁₃) and is commonly used in the synthesis of polythiophene derivatives for electronic applications.
Uniqueness: this compound is unique due to its balance of solubility and electronic properties, making it particularly suitable for applications in organic electronics. The decyl group provides sufficient solubility without significantly disrupting the electronic properties of the thiophene ring .
Properties
IUPAC Name |
2-decylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24S/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15-14/h10,12-13H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTHKCARNFTUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340655 | |
| Record name | 2-Decylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24769-39-9 | |
| Record name | 2-Decylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Butanoic acid, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-yl ester](/img/structure/B1607208.png)

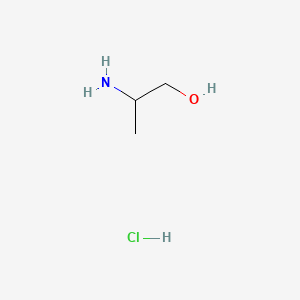
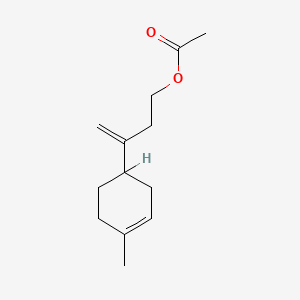

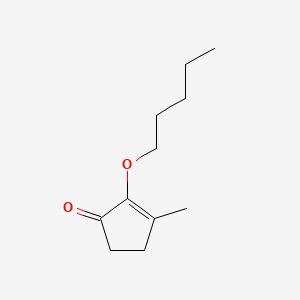

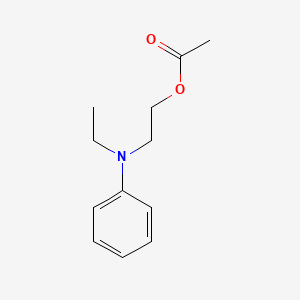
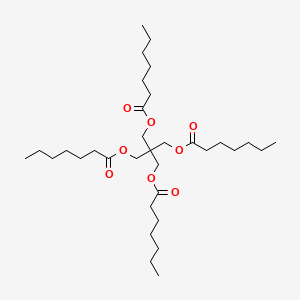
![trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1607225.png)
